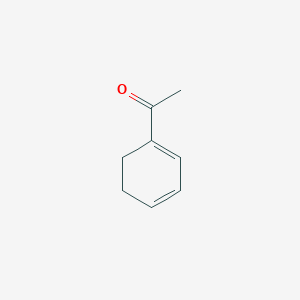
1-(1,3-Cyclohexadien-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Cyclohexadien-1-yl)ethanone is an organic compound with the molecular formula C8H10O. It is also known by other names such as 1-acetyl-1,3-cyclohexadiene. This compound features a cyclohexadiene ring with an ethanone group attached to it. It is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Cyclohexadien-1-yl)ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 1,3-cyclohexadiene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Cyclohexadien-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the cyclohexadiene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
1-(1,3-Cyclohexadien-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Cyclohexadien-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)ethanone: Similar structure but with a cyclohexene ring instead of a cyclohexadiene ring.
1-(1,3-Dimethyl-3-cyclohexen-1-yl)ethanone: Contains additional methyl groups on the cyclohexene ring.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Another variant with different methyl group positions.
Uniqueness
1-(1,3-Cyclohexadien-1-yl)ethanone is unique due to its cyclohexadiene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Biological Activity
1-(1,3-Cyclohexadien-1-yl)ethanone, also known as 1-(2-cyclohexenyl)ethanone, is a cyclic ketone that has garnered attention due to its potential biological activities. This compound is structurally related to various natural products and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
This compound is characterized by a cyclohexadiene ring with an ethanone substituent. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage.
- DPPH Scavenging Assay : In studies assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity, the compound demonstrated a dose-dependent increase in antioxidant capacity. At higher concentrations (e.g., 400 μg/ml), it showed notable scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays:
- HRBC Membrane Stabilization : The compound exhibited significant anti-inflammatory effects by stabilizing human red blood cell membranes against hypotonic and heat-induced hemolysis. This suggests its potential as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for further investigation in the field of natural antimicrobial agents.
Table of Biological Activities
Case Study: Antioxidant Properties
A study conducted on the antioxidant properties of various cyclohexadiene derivatives highlighted that this compound showed comparable results to well-known antioxidants. The study concluded that such compounds could be utilized in food preservation and therapeutic applications due to their ability to mitigate oxidative damage .
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
1-cyclohexa-1,3-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,5H,4,6H2,1H3 |
InChI Key |
XFQNQOLPNYVPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















